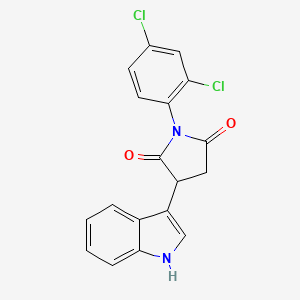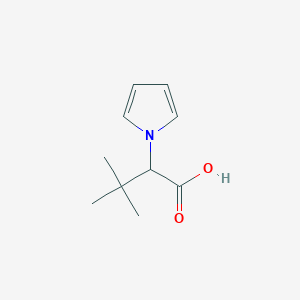![molecular formula C16H16F3NO3S B3036141 2,4-dimethoxy-3-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfinamide CAS No. 338981-86-5](/img/structure/B3036141.png)
2,4-dimethoxy-3-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfinamide
Descripción general
Descripción
2,4-dimethoxy-3-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfinamide is an organic compound that features a sulfinamide functional group
Métodos De Preparación
The synthesis of 2,4-dimethoxy-3-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfinamide typically involves multiple steps. One common method includes the reaction of 2,4-dimethoxy-3-methylbenzenesulfinyl chloride with 3-(trifluoromethyl)aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfinamide bond. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
2,4-dimethoxy-3-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinamide group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,4-dimethoxy-3-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfinamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and protein interactions.
Industry: Used in the development of materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2,4-dimethoxy-3-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfinamide involves its interaction with specific molecular targets. The sulfinamide group can form hydrogen bonds and other interactions with proteins, potentially inhibiting enzyme activity or altering protein function. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparación Con Compuestos Similares
Similar compounds to 2,4-dimethoxy-3-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfinamide include other sulfinamides and trifluoromethyl-substituted aromatic compounds. For example:
2,4-dimethoxy-3-methylbenzenesulfinamide: Lacks the trifluoromethyl group, resulting in different chemical properties.
N-[3-(trifluoromethyl)phenyl]benzenesulfinamide: Lacks the methoxy and methyl groups, affecting its reactivity and applications. The presence of both the trifluoromethyl and methoxy groups in this compound makes it unique, offering a combination of enhanced lipophilicity and potential for diverse chemical reactions.
Propiedades
IUPAC Name |
2,4-dimethoxy-3-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfinamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO3S/c1-10-13(22-2)7-8-14(15(10)23-3)24(21)20-12-6-4-5-11(9-12)16(17,18)19/h4-9,20H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTKVONZULWTDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)S(=O)NC2=CC=CC(=C2)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[2-(3,5-Dichlorophenyl)diazenyl]-4-(4-methylphenyl)-2-phenylpyrimidine](/img/structure/B3036060.png)

![(NZ)-N-[[2-(4-chlorophenyl)cyclopropyl]-(4-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B3036062.png)
![2-{[(3,4-dichloroanilino)carbonyl]amino}-3-phenylpropyl N-(3,4-dichlorophenyl)carbamate](/img/structure/B3036063.png)
![3-benzyl-8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide](/img/structure/B3036064.png)

![5-(3-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]nicotinonitrile](/img/structure/B3036069.png)
![5-[(2,4-Dichlorophenyl)methyl]pyrimidine-2,4,6-triamine](/img/structure/B3036075.png)




![3-Chloro-2-[2-(4-nitrophenyl)ethyl]-5-(trifluoromethyl)pyridine](/img/structure/B3036081.png)
